molecular formula C11H11BrN2O B1294226 2-(3-Bromophenyl)-5-propyl-1,3,4-oxadiazole CAS No. 957065-95-1

2-(3-Bromophenyl)-5-propyl-1,3,4-oxadiazole

Cat. No. B1294226
M. Wt: 267.12 g/mol
InChI Key: MOGZBGQHSPXLMW-UHFFFAOYSA-N
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Description

The compound "2-(3-Bromophenyl)-5-propyl-1,3,4-oxadiazole" is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of the bromophenyl group suggests potential for use in various chemical reactions, particularly those involving palladium-catalyzed cross-coupling reactions, as indicated by the synthesis of related compounds .

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives often involves dehydration reactions of diarylhydrazides, leading to high yields of the desired products . For example, the synthesis of symmetrically substituted derivatives of 2,5-bis(4-arylphenyl)-1,3,4-oxadiazole was achieved using Suzuki cross-coupling reactions, which could be a similar approach for synthesizing the compound . Additionally, the reduction of nitro groups to amides in 1,3,4-oxadiazoles has been improved through catalytic hydrogenation, which may be relevant for the synthesis of compounds with similar structures .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives has been characterized by various spectroscopic methods. For instance, the crystal structure of a related compound showed that the bromophenyl group is nearly coplanar with the oxadiazole ring, which could imply similar structural characteristics for "2-(3-Bromophenyl)-5-propyl-1,3,4-oxadiazole" . The planarity of these structures is often crucial for their electronic properties and potential applications in materials science.

Chemical Reactions Analysis

The reactivity of 1,3,4-oxadiazole derivatives can be quite diverse. For example, the solid-state acetylation of 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazole resulted in various acetylated products, indicating that different substituents on the oxadiazole ring can lead to anisotropic reactions on different crystal facets . This suggests that "2-(3-Bromophenyl)-5-propyl-1,3,4-oxadiazole" could also exhibit unique reactivity patterns depending on its crystal structure and the nature of the substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The UV absorption and photoluminescent properties of these compounds are affected by the aryl groups attached to the oxadiazole ring, with maximum UV absorption wavelengths typically in the range of 280-301 nm and peak photoluminescent wavelengths in the range of 350-370 nm . The mesogenic properties of some 1,3,4-oxadiazoles have also been evaluated, showing that they can exhibit smectic A mesophases or nematic phases, which could be relevant for "2-(3-Bromophenyl)-5-propyl-1,3,4-oxadiazole" depending on its substituents .

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards, often summarized in a Material Safety Data Sheet .

properties

IUPAC Name

2-(3-bromophenyl)-5-propyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c1-2-4-10-13-14-11(15-10)8-5-3-6-9(12)7-8/h3,5-7H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGZBGQHSPXLMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(O1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650324
Record name 2-(3-Bromophenyl)-5-propyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)-5-propyl-1,3,4-oxadiazole

CAS RN

957065-95-1
Record name 2-(3-Bromophenyl)-5-propyl-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957065-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Bromophenyl)-5-propyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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